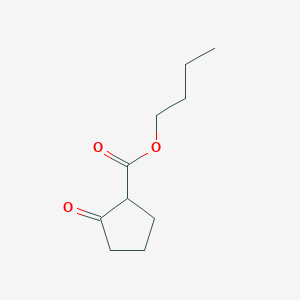

Butyl 2-oxocyclopentanecarboxylate

Descripción general

Descripción

It was first identified in 1851 by the German chemists Georg Lunge and Adolf Ružicka. This compound is widely used in the chemical and pharmaceutical industries due to its versatile properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Butyl 2-oxocyclopentanecarboxylate can be synthesized through various methods. One common method involves the esterification of levulinic acid with butanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to enhance efficiency and yield. The process includes the esterification of levulinic acid with butanol, followed by purification steps such as distillation and crystallization to obtain the final product .

Análisis De Reacciones Químicas

Enantioselective Alkynylation and Cyclization

Butyl 2-oxocyclopentanecarboxylate undergoes phase-transfer-catalyzed alkynylation with hypervalent iodine reagents (e.g., alkynylbenziodoxoles) to form spiro-2(3H)-furanones. Key findings include:

| Catalyst | Reagent | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|

| (S)-2 | 3c | Toluene | 76 | 94 |

- Reaction Mechanism :

- Example :

Electrophilic Cyclization

The alkynylation product (4a ) cyclizes with electrophiles to form spirocycles:

| Electrophile | Product | Yield (%) |

|---|---|---|

| NIS | 5a | 60 |

| Br₂ | 5b | 58 |

| PhSeCl | 5c | 75 |

- Key Insight : Cyclization proceeds without racemization, enabling efficient synthesis of chiral spirocyclic frameworks .

Asymmetric Alkylation

While direct data on this compound is limited, analogous β-keto esters undergo phase-transfer-catalyzed alkylation :

| Substrate | Catalyst | Base | ee (%) |

|---|---|---|---|

| tert-Butyl β-keto ester | (S)-2 | KOH (solid) | 55–95 |

Mannich-Type Reactions

β-Keto esters like this compound participate in Mannich reactions with iminium ions, forming β-amino ketones. Example:

Friedel-Crafts and Cycloaddition Reactions

Acylketenes derived from β-keto esters undergo [3 + 2] and [4 + 2] cycloadditions :

Spirocyclization and Rearrangements

Under acidic conditions, this compound derivatives form bicyclic lactones or undergo unexpected rearrangements:

Aplicaciones Científicas De Investigación

Synthesis of Butyl 2-oxocyclopentanecarboxylate

The synthesis of this compound typically involves the reaction of diazodimedone with n-butanol under controlled conditions. The general procedure includes:

-

Reagents :

- Diazodimedone (0.173 g, 1.25 mmol)

- n-Butanol (0.096 g, 1.37 mmol)

-

Conditions :

- Temperature: 130 °C

- Solvent: Hexane/Ethyl Acetate (100:0 to 80:20 v:v)

- Yield : Approximately 88% with a final product characterized as a colorless oil .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its structure allows it to participate in various reactions, such as:

- Michael Addition Reactions : It can act as a Michael acceptor due to the presence of the carbonyl group, facilitating the formation of larger molecular frameworks.

- Synthesis of Bioactive Compounds : The compound is utilized in the synthesis of various biologically active molecules, including pharmaceuticals that target specific biological pathways .

Pharmaceutical Applications

The compound has potential applications in drug discovery and development due to its structural features that resemble known pharmacophores. Some notable applications include:

- Anticancer Agents : Research indicates that derivatives of cyclopentanecarboxylates exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth.

- Neurological Disorders : Certain derivatives have shown promise in treating conditions such as Alzheimer's disease by enhancing cholinergic activity .

Flavor Enhancement

This compound is also used in the food industry as a flavoring agent. Its unique flavor profile can enhance the taste of various products:

- Beverages and Confections : It is added in small quantities (typically between 0.5 to 300 ppm) to impart desired flavors without introducing undesirable notes .

- Perfume Blending : The compound's aromatic qualities make it suitable for use in fragrance formulations, contributing to complex scent profiles.

Case Study 1: Synthesis Efficiency

A study conducted on the continuous flow generation of acylketene intermediates demonstrated that using Butyl 2-oxocyclopanecarboxylate under controlled flow conditions improved yield and reaction efficiency compared to traditional batch methods .

Case Study 2: Pharmaceutical Development

In a recent investigation into new anticancer agents, derivatives of this compound were synthesized and evaluated for their efficacy against specific cancer cell lines. Results indicated significant cytotoxicity at low concentrations, highlighting its potential as a lead compound for drug development .

Mecanismo De Acción

The mechanism of action of butyl 2-oxocyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of oxidized products. In reduction reactions, it undergoes electron transfer processes to form reduced products. The exact molecular targets and pathways depend on the specific reaction and conditions .

Comparación Con Compuestos Similares

- Ethyl 2-oxocyclopentanecarboxylate

- Methyl 2-oxocyclopentanecarboxylate

- Propyl 2-oxocyclopentanecarboxylate

Comparison: Butyl 2-oxocyclopentanecarboxylate is unique due to its specific ester group, which imparts distinct physical and chemical properties. Compared to ethyl and methyl derivatives, the butyl ester has a higher boiling point and different solubility characteristics. These differences make it suitable for specific applications where other esters may not be as effective .

Actividad Biológica

Butyl 2-oxocyclopentanecarboxylate is a compound of significant interest in organic chemistry, particularly due to its potential biological activities. This article explores its biological properties, synthesis, and applications based on diverse scientific literature.

This compound can be synthesized through various methods, including the use of diazodimedone and n-butanol under controlled conditions. The synthesis typically involves heating the reactants at elevated temperatures, followed by purification through silica gel chromatography. The yield of the product is generally high, often exceeding 80% in well-optimized reactions .

Synthesis Overview

| Reactants | Conditions | Yield |

|---|---|---|

| Diazodimedone + n-butanol | 130 °C, silica gel chromatography | 88% |

Biological Activity

The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent and its interactions with biological systems.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of 2-oxocyclopentanecarboxylate have shown effectiveness against various cancer cell lines, demonstrating mechanisms that may involve apoptosis induction and cell cycle arrest .

One study highlighted the compound's ability to inhibit tumor growth in vitro by disrupting metabolic pathways essential for cancer cell survival. This suggests that this compound could be a valuable lead compound in cancer therapeutics .

Antibacterial and Antiviral Properties

Additionally, the compound has been investigated for its antibacterial and antiviral properties. Its structural features allow it to interact with bacterial enzymes and viral proteins, potentially leading to inhibition of their functions. Studies have reported that similar compounds exhibit broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Interaction : The compound acts as a substrate for specific enzymes, influencing their activity and leading to the formation of reactive intermediates that participate in biochemical reactions.

- Cell Cycle Modulation : It has been shown to affect cell cycle progression in cancer cells, leading to increased apoptosis rates.

- Reactive Oxygen Species (ROS) Production : The compound may induce oxidative stress in cells, contributing to its anticancer effects by damaging cellular components .

Case Studies

A notable case study involved the evaluation of this compound's effects on human cancer cell lines. Researchers treated various cell lines with different concentrations of the compound and assessed cell viability using MTT assays. The results indicated a dose-dependent reduction in cell viability across all tested lines, with significant effects observed at concentrations as low as 10 µM .

Another study focused on the compound's antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using broth microdilution methods, revealing effective inhibition at concentrations comparable to established antibiotics .

Propiedades

IUPAC Name |

butyl 2-oxocyclopentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-2-3-7-13-10(12)8-5-4-6-9(8)11/h8H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSLBQOEWQZYPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289303 | |

| Record name | butyl 2-oxocyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6627-69-6 | |

| Record name | NSC60218 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60218 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | butyl 2-oxocyclopentanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUTYL 2-CYCLOPENTANONE-1-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.